4,7-Dichloro-2-ethylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-2-ethylquinazoline is a heterocyclic organic compound with the molecular formula C10H8Cl2N2 It is a derivative of quinazoline, characterized by the presence of chlorine atoms at the 4th and 7th positions and an ethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-ethylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4,7-dichloroquinoline with suitable reagents to form the quinazoline ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-2-ethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
4,7-Dichloro-2-ethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-ethylquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,7-Dichloroquinoline: A related compound with similar structural features but different functional groups.
2-Ethylquinazoline: Another derivative of quinazoline with an ethyl group at the 2nd position but lacking chlorine atoms.
Quinazoline: The parent compound from which 4,7-Dichloro-2-ethylquinazoline is derived.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
4,7-Dichloro-2-ethylquinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and specific case studies highlighting its efficacy against various diseases.
- Molecular Formula : C₉H₈Cl₂N₂
- Molecular Weight : Approximately 215.08 g/mol
- Structure : The compound features a quinazoline core with chlorine substituents at positions 4 and 7 and an ethyl group at position 2.
This compound exhibits its biological activity primarily through the modulation of various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It interacts with receptors that play critical roles in cancer progression and inflammation, leading to potential therapeutic effects.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Inhibition of Cancer Cell Lines : Research indicates that this compound effectively inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, it has shown IC₅₀ values in the low micromolar range against these cell lines .
- Mechanistic Insights : The compound's anticancer effects are attributed to its ability to interfere with key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway and vascular endothelial growth factor (VEGF) signaling. This interference can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Preliminary studies suggest that this compound exhibits significant antibacterial activity against several pathogenic strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models:
- Cytokine Modulation : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study reported an IC₅₀ value of approximately 1.5 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Activity
In a separate investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting that this compound could be a promising candidate for developing new antibacterial agents.
Summary Table of Biological Activities
Properties
IUPAC Name |
4,7-dichloro-2-ethylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-2-9-13-8-5-6(11)3-4-7(8)10(12)14-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATWYASUAOBYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.